molecular formula C8H10ClNO2 B094726 1-(2-Methoxy-2-oxoethyl)pyridinium chloride CAS No. 18667-21-5

1-(2-Methoxy-2-oxoethyl)pyridinium chloride

Cat. No.: B094726
CAS No.: 18667-21-5
M. Wt: 187.62 g/mol
InChI Key: NARUMFSATWTJPE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-2-oxoethyl)pyridinium chloride is an organic compound with the molecular formula C8H10ClNO2 It is a pyridinium salt that features a methoxy group and an oxoethyl group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-2-oxoethyl)pyridinium chloride can be synthesized through the reaction of pyridine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with methanol to introduce the methoxy group, forming the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-oxoethyl)pyridinium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or sodium thiolate in aqueous or organic solvents.

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Products include hydroxypyridinium, cyanopyridinium, and thiopyridinium derivatives.

    Oxidation: N-oxide derivatives of the pyridinium compound.

    Reduction: Hydroxyl-substituted pyridinium compounds.

Scientific Research Applications

1-(2-Methoxy-2-oxoethyl)pyridinium chloride has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-oxoethyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The oxoethyl group plays a crucial role in these interactions, facilitating binding and reactivity with the target molecules.

Comparison with Similar Compounds

  • 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride
  • 1-(2-Methoxy-2-oxoethyl)-3-methylpyridinium chloride
  • 1-(2-Methoxy-2-oxoethyl)-4-methylpyridinium chloride

Uniqueness: 1-(2-Methoxy-2-oxoethyl)pyridinium chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its methyl-substituted analogs, this compound exhibits different reactivity and interaction profiles, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-pyridin-1-ium-1-ylacetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO2.ClH/c1-11-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARUMFSATWTJPE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940120
Record name 1-(2-Methoxy-2-oxoethyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18667-21-5
Record name Pyridinium, 1-(2-methoxy-2-oxoethyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18667-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxy-2-oxoethyl)pyridinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018667215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxy-2-oxoethyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxy-2-oxoethyl)pyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Pyridine (1 equivalent) and methyl chloroacetate (1 equivalent) in ethyl acetate were heated (80° C.) for 24 hours. The reaction mixture was cooled to room temperature and the resulting crystalline pyridinium salt filtered, washed with ethyl acetate, and dried in vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 250 mL round-bottom flask with a stir bar was charged 2-chloromethylacetate (17.5 mL, 0.2 mol), ethyl acetate (50 mL), and pyridine (16.2 mL, 0.2 mol). The overall homogeneous solution was heated with a condenser at 80° C. for 24 h and the resulting heterogeneous white suspension was cooled to room temperature and filtrated under reduced pressure. The off-white filtrate was recrystallized from small amount of ethanol to give the title compound (27.4 g, 73%) as a white solid. MS (ES+): 152 (M)+.
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxy-2-oxoethyl)pyridinium chloride
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxy-2-oxoethyl)pyridinium chloride
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxy-2-oxoethyl)pyridinium chloride
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxy-2-oxoethyl)pyridinium chloride
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxy-2-oxoethyl)pyridinium chloride
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxy-2-oxoethyl)pyridinium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.